![molecular formula C20H42O2 B14378617 3-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)heptane CAS No. 90105-23-0](/img/structure/B14378617.png)
3-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)heptane can be achieved through the Williamson Ether Synthesis . This method involves the nucleophilic substitution (SN2) of an alkoxide ion with an alkyl halide. The reaction is typically carried out in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH) to generate the alkoxide ion from the corresponding alcohol .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale Williamson Ether Synthesis, utilizing efficient mixing and temperature control to ensure high yields and purity. The choice of solvents and reaction conditions would be optimized to minimize side reactions and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
3-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)heptane can undergo various chemical reactions, including:
Oxidation: The ether groups can be oxidized under strong oxidative conditions.
Reduction: Reduction reactions can target the carbon-oxygen bonds in the ether groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ether linkages.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Alkyl halides and alkoxides are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction could produce alcohols.
科学的研究の応用
Chemistry: Used as a solvent or intermediate in organic synthesis.
Medicine: Could be explored for its pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)heptane involves its interaction with molecular targets through its ether linkages. These interactions can influence various biochemical pathways, depending on the specific context in which the compound is used. The flexibility of the molecule, due to its rotatable bonds, allows it to adapt to different molecular environments .
類似化合物との比較
Similar Compounds
- 2-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)hexane
- 4-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)octane
Uniqueness
3-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)heptane is unique due to its specific molecular structure, which includes two ether groups and a flexible carbon chain. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
特性
CAS番号 |
90105-23-0 |
|---|---|
分子式 |
C20H42O2 |
分子量 |
314.5 g/mol |
IUPAC名 |
3-[1-(2-ethylhexoxy)butoxymethyl]heptane |
InChI |
InChI=1S/C20H42O2/c1-6-11-14-18(9-4)16-21-20(13-8-3)22-17-19(10-5)15-12-7-2/h18-20H,6-17H2,1-5H3 |
InChIキー |
YDCSWJNEQZMYEY-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)COC(CCC)OCC(CC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


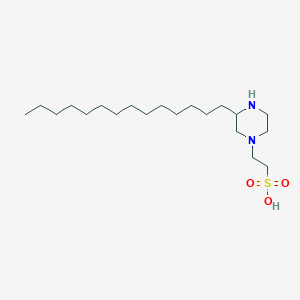
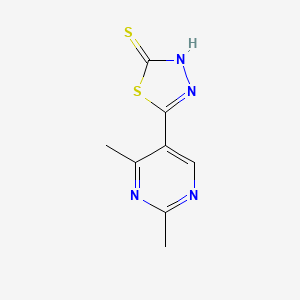
![7-Ethyl-6-methyl-1,3,3-triphenyl-1H-imidazo[1,2-b]pyrazol-2(3H)-one](/img/structure/B14378546.png)
![N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B14378548.png)
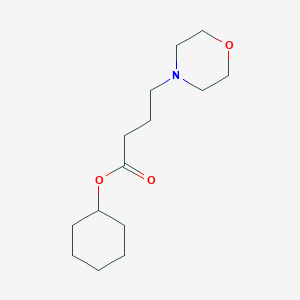
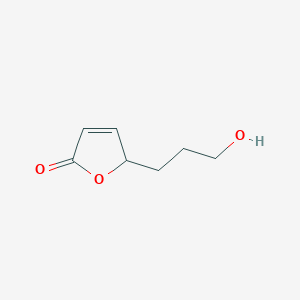
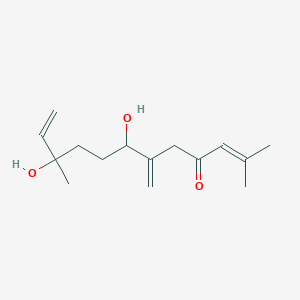
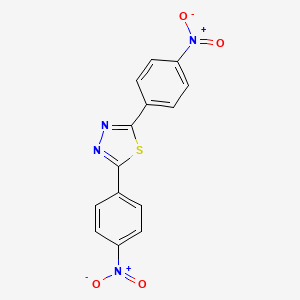
![4-Methyl-1,6-dioxaspiro[4.5]dec-7-en-9-one](/img/structure/B14378576.png)
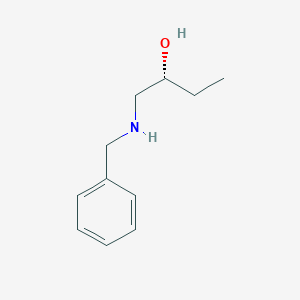


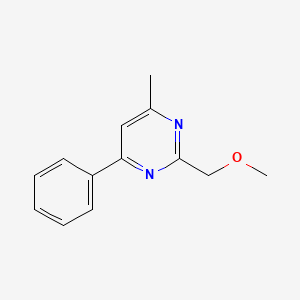
![Trimethyl[2,2,2-trichloro-1-(ethylsulfanyl)ethoxy]germane](/img/structure/B14378612.png)
